molecular formula C28H36N2O7S B11047206 dipropan-2-yl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate

dipropan-2-yl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate

Cat. No. B11047206
M. Wt: 544.7 g/mol
InChI Key: XCZXVTOPRQWHIW-QUPMIFSKSA-N
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Description

Dipropan-2-yl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-yl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate involves multiple steps. One common method includes the use of Diels-Alder reactions and subsequent functional group modifications. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Dipropan-2-yl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dipropan-2-yl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets dipropan-2-yl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple modifications, making it a valuable compound for research and development .

properties

Molecular Formula

C28H36N2O7S

Molecular Weight

544.7 g/mol

IUPAC Name

dipropan-2-yl (6E)-4-hydroxy-4-methyl-6-[(4-methylphenyl)sulfonylhydrazinylidene]-2-phenylcyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C28H36N2O7S/c1-17(2)36-26(31)24-22(29-30-38(34,35)21-14-12-19(5)13-15-21)16-28(6,33)25(27(32)37-18(3)4)23(24)20-10-8-7-9-11-20/h7-15,17-18,23-25,30,33H,16H2,1-6H3/b29-22+

InChI Key

XCZXVTOPRQWHIW-QUPMIFSKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC(C(C(C2C(=O)OC(C)C)C3=CC=CC=C3)C(=O)OC(C)C)(C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(C(C(C2C(=O)OC(C)C)C3=CC=CC=C3)C(=O)OC(C)C)(C)O

Origin of Product

United States

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